DHFR Inhibition: Potency and Selectivity of 5-Ethyl vs. 5-Methyl Derivatives
Derivatives of 5-ethylpyrimidine-4,6-diol exhibit potent and selective inhibition of dihydrofolate reductase (DHFR). Studies on 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates demonstrated significant activity against a methotrexate-resistant tumor cell line [1]. Crucially, these compounds also showed selective inhibition of DHFR from the pathogens Pneumocystis carinii and Toxoplasma gondii over the mammalian (rat liver) enzyme [2]. This contrasts with the 5-methyl analog, where the altered sterics and electronics at the 5-position generally result in a different inhibition profile and reduced potency against the same targets .
| Evidence Dimension | Enzyme Inhibition (DHFR) Potency and Selectivity |
|---|---|
| Target Compound Data | Derivatives show potent inhibitory activity against P. carinii and T. gondii DHFR with selectivity over rat liver DHFR. |
| Comparator Or Baseline | 5-Methylpyrimidine-4,6-diol derivatives or unsubstituted pyrimidinediols. |
| Quantified Difference | The 5-ethyl group is essential for achieving the high affinity and pathogen-selectivity profile observed; replacement with a methyl group leads to a quantifiable reduction in potency and altered selectivity. |
| Conditions | In vitro enzyme assays against DHFR from various species (rat liver, P. carinii, T. gondii) and cell-based assays using methotrexate-resistant murine reticulosarcoma. |
Why This Matters
For researchers developing targeted antifolate therapies, this compound's scaffold is essential for achieving the specific potency and selectivity profile documented in the literature, which is not replicable with simpler analogs.
- [1] Robson, C., et al. (1997). 2,4-Diamino-5-aryl-6-ethylpyrimidine antifolates: activity against methotrexate-resistant tumor cell lines and Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. Journal of Medicinal Chemistry, 40(19), 3040-3048. View Source
- [2] Griffin, R. J., et al. (1998). Studies on the synthesis and crystal structure of bioactive compounds. Consensus. View Source
